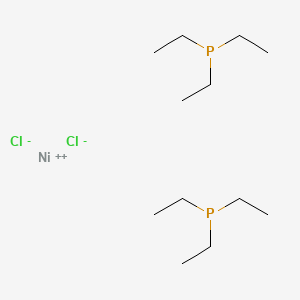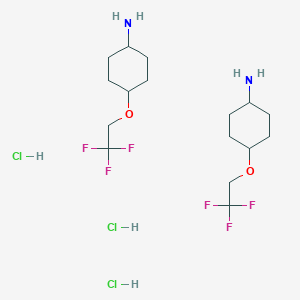
Titanium(III) chloride-aluminum chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(III) chloride-aluminum chloride is a chemical compound that consists of titanium(III) chloride and aluminum chloride. This compound is known for its catalytic properties and is widely used in various industrial applications, particularly in the production of polypropylene. The combination of titanium(III) chloride and aluminum chloride forms a complex that is highly effective in catalyzing polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
Titanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. This reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction is exothermic, meaning it releases heat, and the mixture heats up spontaneously during the reaction . The general reaction is as follows:
3TiCl4+Al→3TiCl3+AlCl3
Industrial Production Methods
In industrial settings, titanium(III) chloride is often produced by reducing titanium tetrachloride with hydrogen at high temperatures ranging from 500 to 800°C . This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting titanium(III) chloride is then combined with aluminum chloride to form the desired compound.
化学反応の分析
Types of Reactions
Titanium(III) chloride-aluminum chloride undergoes various types of chemical reactions, including:
Oxidation: Titanium(III) chloride can be oxidized to titanium(IV) chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organomagnesium compounds, and organoaluminum compounds . These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various titanium and aluminum complexes, as well as polymeric materials such as polypropylene .
科学的研究の応用
Titanium(III) chloride-aluminum chloride is extensively used in scientific research and industrial applications. Some of its key applications include:
作用機序
The catalytic activity of titanium(III) chloride-aluminum chloride is primarily due to the presence of titanium(III) ions, which can coordinate with monomers and facilitate their polymerization. The aluminum chloride component acts as a co-catalyst, enhancing the overall catalytic efficiency. The mechanism involves the formation of active sites on the catalyst surface, where the polymerization reaction takes place .
類似化合物との比較
Similar Compounds
Titanium(IV) chloride: Unlike titanium(III) chloride, titanium(IV) chloride is more commonly used in industrial applications due to its higher oxidation state and greater reactivity.
Aluminum chloride: While aluminum chloride is used as a co-catalyst in combination with titanium(III) chloride, it can also function independently as a catalyst in certain reactions.
Uniqueness
Titanium(III) chloride-aluminum chloride is unique in its ability to catalyze polymerization reactions with high efficiency and selectivity. The combination of titanium(III) and aluminum chloride creates a synergistic effect that enhances the catalytic properties of the compound, making it highly effective in industrial applications .
特性
分子式 |
AlClHTi |
|---|---|
分子量 |
111.31 g/mol |
InChI |
InChI=1S/Al.ClH.Ti/h;1H; |
InChIキー |
WVYPNTAHSRRLQM-UHFFFAOYSA-N |
正規SMILES |
[Al].Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)




![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)


![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)


![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


